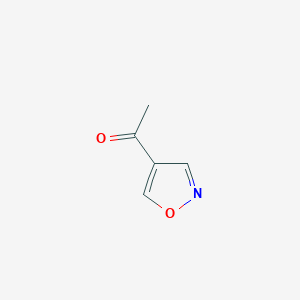

1-(Isoxazol-4-yl)ethanone

Descripción general

Descripción

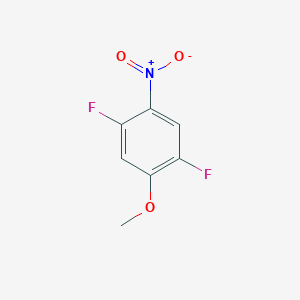

1-(Isoxazol-4-yl)ethanone is a compound with the molecular formula C5H5NO2 and a molecular weight of 111.1 . It is a member of the isoxazole family, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions .

Molecular Structure Analysis

The molecular structure of 1-(Isoxazol-4-yl)ethanone is characterized by a five-membered isoxazole ring attached to an ethanone group . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, related to 1-(Isoxazol-4-yl)ethanone, was synthesized using click chemistry. This compound was characterized through various techniques including IR, NMR, and MS studies. Its thermal stability was analyzed, and its structure was confirmed via single crystal XRD analysis. This research highlights the compound's potential for biological applications and pharmacokinetics nature (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Antioxidant and Antimicrobial Activities

- Isoxazoles synthesized via 1,3-dipolar cycloaddition reactions were evaluated for their antioxidant and antimicrobial activities. Among these, a compound similar to 1-(Isoxazol-4-yl)ethanone exhibited significant radical scavenging and antimicrobial properties (Lokeshwari & Kumar, 2017).

Antimicrobial Activity of Derivatives

- Derivatives of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles, synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, were tested for their antimicrobial activity against various bacterial and fungal organisms. This research demonstrates the compound's relevance in developing antimicrobial agents (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).

Synthesis of Isoxazoline Derivatives

- Novel isoxazoline derivatives bearing a 1,2,4-triazole moiety were synthesized starting from 2-bromo-1-phenylethanone. This process highlights the versatility of isoxazoles in synthesizing diverse compounds with potential biological activities (Dong, Liu, & Chen, 2012).

Green Chemistry Approaches

- The microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone demonstrates an eco-friendly approach to synthesizing compounds related to 1-(Isoxazol-4-yl)ethanone. This method offers advantages such as shorter reaction times and higher yields, underlining the importance of green chemistry in compound synthesis (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).

Mecanismo De Acción

While the specific mechanism of action for 1-(Isoxazol-4-yl)ethanone is not mentioned in the retrieved papers, isoxazole derivatives have been found to possess different types of biological activity such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . This suggests that 1-(Isoxazol-4-yl)ethanone could potentially exhibit similar activities.

Direcciones Futuras

Isoxazoles, including 1-(Isoxazol-4-yl)ethanone, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Propiedades

IUPAC Name |

1-(1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-2-6-8-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULYCJGJKAKCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609687 | |

| Record name | 1-(1,2-Oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isoxazol-4-yl)ethanone | |

CAS RN |

83259-37-4 | |

| Record name | 1-(1,2-Oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)

![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)